Benzenemethanesulfonic acid, 4-benzoyl-
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Overview
Description
Benzenemethanesulfonic acid, 4-benzoyl-, is an organic compound that features a benzene ring substituted with a methanesulfonic acid group and a benzoyl group. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and wide range of applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenemethanesulfonic acid, 4-benzoyl-, typically involves the sulfonation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with sulfur trioxide and fuming sulfuric acid to introduce the sulfonic acid group . The benzoyl group can be introduced through Friedel-Crafts acylation, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of benzenemethanesulfonic acid, 4-benzoyl-, follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanesulfonic acid, 4-benzoyl-, undergoes various chemical reactions, including:
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenemethanesulfonic acid, 4-benzoyl-, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenemethanesulfonic acid, 4-benzoyl-, involves its interaction with various molecular targets. The sulfonic acid group can act as a strong acid, donating protons and participating in acid-catalyzed reactions . The benzoyl group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Lacks the benzoyl group but shares the sulfonic acid functionality.
Benzoyl chloride: Contains the benzoyl group but lacks the sulfonic acid group.
Toluene-4-sulfonic acid: Similar sulfonic acid group but with a methyl group instead of a benzoyl group.
Uniqueness
Benzenemethanesulfonic acid, 4-benzoyl-, is unique due to the presence of both the sulfonic acid and benzoyl groups on the benzene ring. This combination allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
92681-66-8 |
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Molecular Formula |
C14H12O4S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
(4-benzoylphenyl)methanesulfonic acid |
InChI |
InChI=1S/C14H12O4S/c15-14(12-4-2-1-3-5-12)13-8-6-11(7-9-13)10-19(16,17)18/h1-9H,10H2,(H,16,17,18) |
InChI Key |
BXULOTXWHJFUOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CS(=O)(=O)O |
Origin of Product |
United States |
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